ethyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

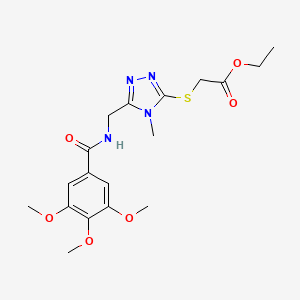

Ethyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by a methyl group at position 4 of the triazole ring, a thioacetate ethyl ester at position 3, and a (3,4,5-trimethoxybenzamido)methyl substituent at position 3. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting pathways influenced by triazole-based inhibitors (e.g., antimicrobial, anticancer, or anti-inflammatory agents).

Properties

IUPAC Name |

ethyl 2-[[4-methyl-5-[[(3,4,5-trimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O6S/c1-6-28-15(23)10-29-18-21-20-14(22(18)2)9-19-17(24)11-7-12(25-3)16(27-5)13(8-11)26-4/h7-8H,6,9-10H2,1-5H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHNHIYIWNYPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethyl acetate moiety linked to a thioether and a 4-methyl-4H-1,2,4-triazole ring. The presence of the 3,4,5-trimethoxybenzamido group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities that can be summarized as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring is known to interact with enzymes involved in fungal and bacterial metabolism.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest through modulation of signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in target cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be approximately 15 μM .

- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that ethyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits significant antimicrobial properties. For instance:

- Case Study: A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent activity against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties.

- Case Study: In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's ability to induce apoptosis in these cells was linked to its interaction with specific signaling pathways involved in cell survival .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor.

- Case Study: A molecular docking study suggested that this compound could effectively inhibit enzymes involved in metabolic pathways of diseases such as diabetes and cancer. The binding affinity was evaluated through computational methods .

Fungicide Development

Due to its antifungal properties, this compound is being explored as a potential fungicide.

- Case Study: Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and rice. The application led to improved yield and quality of produce .

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s 3,4,5-trimethoxybenzamido group distinguishes it from analogs with simpler aryl (e.g., 5f’s 3-methoxyphenyl) or heteroaromatic substituents (e.g., 5m’s pyridin-4-yl). This substitution may enhance π-π stacking or hydrogen-bonding interactions in biological systems .

Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., 6l’s trifluoromethyl) or bulky aromatic systems (e.g., 9’s cyclopropylnaphthalene) often exhibit improved target selectivity . The target’s trimethoxybenzamido group could similarly improve affinity for enzymes like cyclooxygenase or tyrosine kinases.

Thioacetate vs. Other Linkers : The thioacetate ester in the target compound and analogs (e.g., 5f, 9) may enhance metabolic stability compared to thioether or hydrazone-linked derivatives (e.g., 6s, ).

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s high molecular weight (~481.5) and hydrophobic trimethoxy group may reduce aqueous solubility compared to pyridine-containing analogs (e.g., 5m, MW ~338.4) .

- Cytotoxicity: Hydrazone derivatives () show melanoma-selective cytotoxicity (IC₅₀ ~10–50 µM), suggesting the target compound’s benzamido group could similarly target cancer cells but with improved selectivity due to enhanced binding interactions .

- Enzyme Inhibition : Leukotriene inhibitors () and Lesinurad precursors () highlight the role of triazole-thioacetates in modulating inflammatory pathways. The target’s trimethoxy group may mimic COX-2 inhibitor motifs (e.g., celecoxib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.